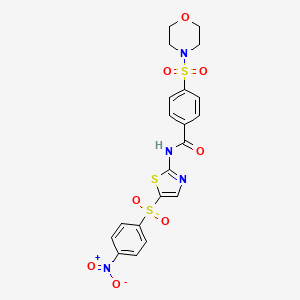

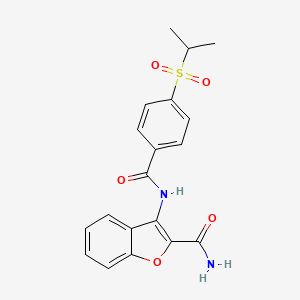

![molecular formula C11H12O B2649601 4-Phenyl-1-oxaspiro[2.3]hexane CAS No. 2248406-99-5](/img/structure/B2649601.png)

4-Phenyl-1-oxaspiro[2.3]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Degage Cyclization : Magnien and Tom described a degage cyclization leading to 7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one . The reaction involves a 2-chloroethyl group and a 2,4-dihydro-pyrazol-3-one precursor. Corey–Chaykovsky Reaction : By reacting fluorene-9-one azine with dimethyloxosulfonium methylide, spiro[cyclopropane-1,9′-fluorene] can be synthesized . Photochemical Reaction : Moss reported a spirocyclopropane formed via a photochemical [1 + 2] cycloaddition of olefins with carbene.

Molecular Structure Analysis

The molecular formula of 4-Phenyl-1-oxaspiro[2.3]hexane is C5H8O . Its InChI code is: 1S/C5H8O/c1-2-5(3-1)4-6-5/h1-4H2 . The compound’s molecular weight is approximately 84.12 g/mol .

Physical And Chemical Properties Analysis

科学的研究の応用

Ring-Opening Reactions and Formation of Oxetanes

4-Phenyl-1-oxaspiro[2.3]hexane and related compounds, such as 1,5-dioxaspiro[3.2]hexanes, have been studied for their ring-opening reactions. These compounds can undergo ring-opening with heteroatom nucleophiles, leading to the formation of alpha-substituted-beta'-hydroxy ketones. Moreover, under certain conditions involving Lewis acidic nucleophiles, 2,2-disubstituted oxetanes are formed. This phenomenon is influenced by the acidity of the nucleophile and can be directed by adding a Lewis acid. These findings are significant in understanding the reactivity of spirocyclic compounds and are useful in synthetic organic chemistry for creating complex molecular structures (Taboada et al., 2003).

Synthesis and Structural Analysis

The synthesis of 4-Phenyl-1-oxaspiro[2.3]hexane derivatives has been a subject of interest in organic chemistry. For example, the preparation of 4-oxaspiro[2.3]hexanes has been achieved under specific conditions, leading to the formation of cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans, depending on the substituents. These synthetic routes are valuable for generating complex cyclic structures and for studying the structural aspects of these molecules (Bekolo & Howell, 2001).

Applications in Medicinal Chemistry and Material Science

4-Phenyl-1-oxaspiro[2.3]hexane derivatives also find applications in medicinal chemistry. For instance, ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were synthesized and evaluated for their antimalarial activities. These studies are crucial for discovering new therapeutic agents (Ningsanont et al., 2003). Additionally, poly(oxy-1,2-phenylene-oxymethylene) has been synthesized using 7-Iodo-1-oxaspiro[2.5]octa-5,7-dien-4-one, indicating the potential of these compounds in polymer science (Kubo et al., 2000).

特性

IUPAC Name |

4-phenyl-1-oxaspiro[2.3]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-4-9(5-3-1)10-6-7-11(10)8-12-11/h1-5,10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZQBVBUHVBQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1C3=CC=CC=C3)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-oxaspiro[2.3]hexane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

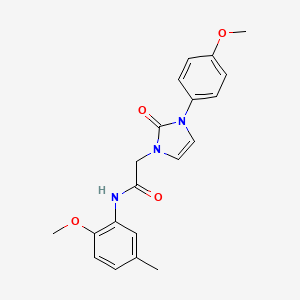

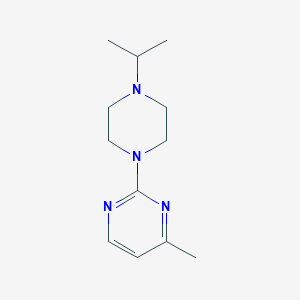

![3-(2-chlorophenyl)-N-cyclopentyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2649520.png)

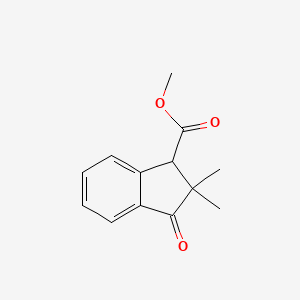

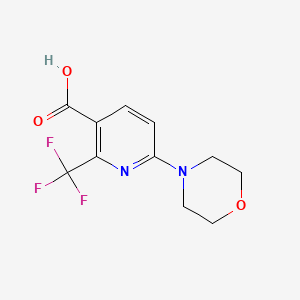

![2-[6-(Trifluoromethyl)pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2649522.png)

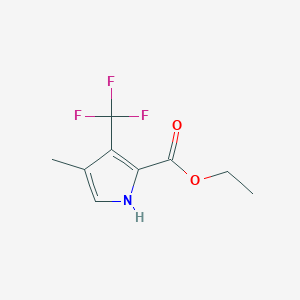

![2-(4-fluorophenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2649534.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2649537.png)

![2-Pyrazol-1-yl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2649539.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2649541.png)